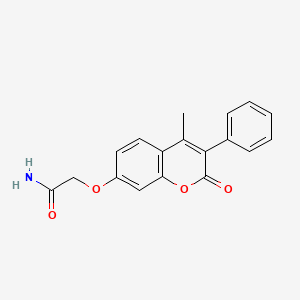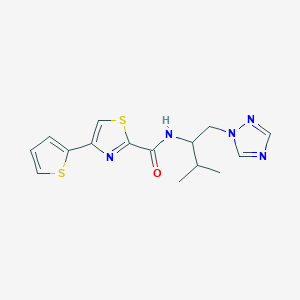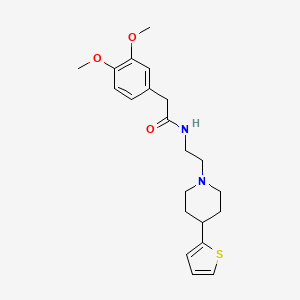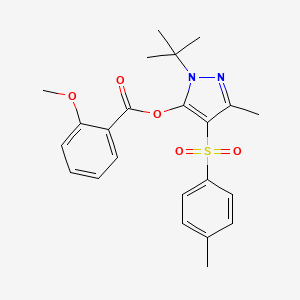
2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetamide” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . The 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide was synthesized from this compound .Molecular Structure Analysis
The molecular structure of this compound can be characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used to prepare a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction with a number of organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by elemental analysis. For instance, a related compound, 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(4-methyl phenyl)sulfonyl]acetohydrazide, was found to have a carbon content of 56.04%, a hydrogen content of 4.42%, and a nitrogen content of 7.67% .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Properties
In another aspect, compounds derived from 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetamide have been studied for their antioxidant and antimicrobial properties. Čačić et al. (2010) synthesized Schiff’s bases and thiazolidine-4-ones with significant antioxidant activity, highlighting the potential of these compounds in oxidative stress-related therapeutic applications. Their study emphasizes the chemical's role in developing compounds with excellent antioxidant activity, comparable to ascorbic acid in some cases (Čačić et al., 2010). Moreover, synthesized coumarin derivatives, as detailed by Hamdi et al. (2012), showcased not only antibacterial activity against strains like E. coli, S. aureus, and B. subtilis but also antioxidant capabilities, further illustrating the multifaceted applications of such compounds in medical and pharmaceutical research (Hamdi et al., 2012).
Anticancer Activity
Further extending the scope of applications, the synthesis and evaluation of novel coumarin derivatives, including those related to the queried compound, have demonstrated promising anticancer activities. A study by Shi et al. (2020) synthesized 3,4,5-trimethoxyphenyl coumarin derivatives, with some compounds exhibiting better inhibitory activity against cancer cell lines than the standard 5-fluorouracil, highlighting the compound's potential in anticancer drug development (Shi et al., 2020).
Quantum Chemical Studies
The compound's utility is not limited to biological activities; it also serves as a foundation for quantum chemical studies. Al-Amiery et al. (2016) embarked on synthesizing new coumarins, including derivatives of the compound , complemented by quantum chemical studies to describe the molecular orbitals and their spatial characteristics. This research underlines the importance of such compounds in understanding the quantum chemical aspects of organic molecules, which can be pivotal for designing drugs with specific molecular interactions (Al-Amiery et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-14-8-7-13(22-10-16(19)20)9-15(14)23-18(21)17(11)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQYUTJMUIWUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2859752.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859753.png)


![N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride](/img/structure/B2859758.png)
![(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2859762.png)
![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2859763.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2859765.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide](/img/structure/B2859766.png)